The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide is a complex organic molecule known for its unique structural features. It belongs to the class of imidazoquinazolines, which are characterized by an imidazo[1,2-c]quinazoline core, along with a benzyl group and a propanamide moiety. This compound is identified by the CAS Number 1189980-93-5 and has a molecular formula of with a molecular weight of approximately 468.6 g/mol.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
The synthetic route may require optimization to enhance yield and purity. Techniques such as high-throughput screening of reaction conditions and continuous flow chemistry are often employed to streamline the synthesis process.
The molecular structure of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide can be represented as follows:
InChI=1S/C27H24N4O2S/c1-2-23(25(34)31-21-15-17(28)12-13-19(21)29)36-27-32-20-11-7-6-10-18(20)24-30-22(26(35)33(24)27)14-16-8-4-3-5-9-16/h3-13,15,22-23H,2,14H2,1H3,(H,31,34)
The compound can participate in various chemical reactions:
Common reagents for these reactions include:
Careful control of reaction conditions (temperature, solvent, pH) is essential for achieving desired transformations.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, influencing downstream signaling pathways. The precise targets depend on the structural characteristics and functional groups present in the molecule.
While specific physical properties such as density and melting point are not readily available, the molecular weight is confirmed to be approximately 468.6 g/mol.
The chemical properties include:
Further studies would be required to detail its stability under various conditions.
This compound has potential scientific uses in medicinal chemistry and pharmacology due to its unique structure and possible biological activities. It may serve as a lead compound for drug development targeting specific enzymes or pathways involved in disease processes, particularly those related to inflammation or cancer.
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4